3-Hydroxypropionic acid
Overview
Description
Hydracrylic acid, also known as 3-hydroxypropionic acid, is a beta hydroxy acid with the chemical formula C₃H₆O₃. It is a carboxylic acid with a hydroxyl group on the third carbon atom. This compound is an acidic, viscous liquid that is very soluble in water, ethanol, and diethyl ether . It is used in various industrial applications and has potential as a bio-derived precursor to acrylic acid .
Mechanism of Action
Target of Action
3-Hydroxypropionic acid (3-HP) is a valuable platform compound from which a range of bulk chemicals can be derived . The primary targets of 3-HP are the key enzymes involved in its biosynthesis pathways, such as glycerol dehydratase (PduCDE) and propionaldehyde dehydrogenase (PduP) . These enzymes play a crucial role in the conversion of glycerol to 3-HP .
Biochemical Analysis
Biochemical Properties
3-Hydroxypropionic acid plays a significant role in biochemical reactions. It participates in autotrophic carbon dioxide (CO2) assimilation pathways . It interacts with enzymes such as coenzyme B12-dependent glycerol dehydratase (GDHt) and aldehyde dehydrogenase (ALDH) . Glycerol is converted to 3-hydroxypropionaldehyde (3-HPA) by GDHt, and then 3-HPA is converted to this compound by ALDH .
Cellular Effects
This compound has various effects on cells and cellular processes. For instance, in genetically engineered Saccharomyces cerevisiae, the overexpression of certain enzymes and the regulation of dephosphorylation of hexokinase and citrate synthase enhance the cytoplasmic and mitochondrial energy metabolism, leading to an increase in this compound titer .
Molecular Mechanism
The molecular mechanism of this compound involves several biochemical pathways and key enzymes. In the biosynthesis of this compound, a novel oxaloacetate pathway was established in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a 5 L bioreactor, dynamic control of dephosphorylation optimized the cytoplasmic and mitochondrial energy metabolism, resulting in a 4.2-fold increase in this compound titer .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, in Lactobacillus reuteri, glycerol is converted into 3-hydroxypropionaldehyde (3-HPA) by coenzyme B12-dependent glycerol dehydratase (PduCDE), after which propionaldehyde dehydrogenase (PduP) catalyzes the ligation of 3-HPA to coenzyme A, yielding this compound-CoA .
Preparation Methods
Hydracrylic acid can be synthesized through several methods:
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin is cyanated, and the resulting nitrile is hydrolyzed to produce hydracrylic acid.
Hydrolysis of Propiolactone: Propiolactone, the dehydrated derivative of hydracrylic acid, is produced by reacting ketene with formaldehyde.
Biotechnological Production: Hydracrylic acid can also be produced from glucose via pyruvate and malonyl coenzyme A using engineered microbes.
Chemical Reactions Analysis
Hydracrylic acid undergoes various chemical reactions:
Oxidation: Hydracrylic acid can be oxidized to produce acrylic acid.
Reduction: Reduction of hydracrylic acid can yield 1,3-propanediol.
Esterification: Hydracrylic acid can react with alcohols to form esters.
Polymerization: Hydracrylic acid can be polymerized to form poly(3-hydroxypropionic acid), a biodegradable polymer.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alcohols for esterification .
Scientific Research Applications
Hydracrylic acid has several scientific research applications:
Comparison with Similar Compounds
Hydracrylic acid is similar to other beta hydroxy acids, such as:
Lactic Acid: Both are hydroxy acids, but lactic acid has a hydroxyl group on the second carbon atom, while hydracrylic acid has it on the third carbon atom.
Glycolic Acid: Glycolic acid is another hydroxy acid, but it has a simpler structure with only two carbon atoms.
Malic Acid: Malic acid has two hydroxyl groups and is a dicarboxylic acid, making it structurally different from hydracrylic acid.
Hydracrylic acid’s uniqueness lies in its specific structure and properties, which make it suitable for various industrial and research applications .
Properties
IUPAC Name |
3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-95-0 | |
Record name | Poly(3-hydroxypropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198305 | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-66-2 | |
Record name | 3-Hydroxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydracrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydracrylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-hydroxypropionic acid (3-HP) an attractive platform chemical?
A1: 3-HP holds significant potential as a platform chemical due to its versatility in synthesizing various valuable compounds. It serves as a key precursor for producing biodegradable polymers like poly(3-hydroxypropionate) (P-3HP), offering a sustainable alternative to conventional plastics []. Additionally, 3-HP finds applications in synthesizing acrylic acid and its derivatives, widely used in products such as diapers, plastics, and paints [].
Q2: Can microorganisms be used to produce 3-HP?
A2: Yes, microbial production of 3-HP has gained considerable attention as a green and sustainable alternative to traditional chemical synthesis. Researchers are exploring various metabolic pathways and engineering microorganisms to enhance 3-HP production efficiency []. For instance, recombinant Escherichia coli strains have been developed to produce 3-HP from glycerol, a readily available and renewable feedstock [, , ].
Q3: What are the challenges associated with microbial 3-HP production?
A3: One challenge is the toxicity of 3-HP to the microorganisms themselves. High concentrations of 3-HP can inhibit cell growth and hinder production efficiency. Researchers are investigating strategies to enhance 3-HP tolerance in microorganisms. For instance, adaptive laboratory evolution has been successfully applied to generate Saccharomyces cerevisiae strains with significantly improved tolerance to 3-HP []. Another challenge is optimizing fermentation processes and downstream separation methods to improve the overall economic viability of microbial 3-HP production.
Q4: How can wheat and sugar beet byproducts contribute to 3-HP production?
A4: Research has explored utilizing agricultural coproducts like wheat and sugar beet residues as cost-effective growth media for Lactobacillus reuteri DSM17938, a bacterium capable of converting glycerol to 3-HP. Optimizing the media composition using response surface methodology led to increased 3-HP production, showcasing the potential of these coproducts for sustainable bioproduction [].
Q5: Can 3-HP be co-produced with other valuable chemicals?
A6: Yes, co-production of 3-HP with other valuable chemicals like 1,3-propanediol (1,3-PDO) from glycerol has been proposed as a strategy to improve the economic feasibility of bioprocesses. Studies have explored utilizing Klebsiella pneumoniae strains for the co-production of 3-HP and 1,3-PDO under different oxygen conditions [, ].
Q6: Which metabolic pathways are involved in 3-HP production?
A6: Several metabolic pathways can lead to 3-HP production in microorganisms. These include:
- Glycerol pathway: Glycerol is dehydrated to 3-hydroxypropionaldehyde, subsequently oxidized to 3-HP [, , , ].
- Malonyl-CoA pathway: Malonyl-CoA is reduced to malonic semialdehyde and further reduced to 3-HP [, , ].
- β-alanine pathway: β-alanine is converted to 3-HP via a series of enzymatic reactions [].
Q7: How is 3-HP production regulated in microorganisms?
A7: The regulation of 3-HP biosynthesis is complex and involves various factors, including:
- Enzyme levels: The expression and activity of enzymes involved in 3-HP pathways are crucial for efficient production [].
- Cofactor availability: Availability of cofactors like coenzyme B12 and NADPH is essential for optimal enzyme function [, ].
- Metabolic flux: Directing metabolic flux towards 3-HP production by engineering specific pathways is critical [, ].
Q8: Can genetic engineering improve 3-HP production?
A8: Yes, genetic engineering strategies are widely employed to enhance 3-HP production in microorganisms:
- Overexpressing key enzymes: Increasing the expression of enzymes involved in 3-HP pathways can boost production [, , , , ].
- Introducing heterologous pathways: Introducing genes from other organisms can establish new or enhance existing 3-HP pathways [, , ].
- Modifying regulatory mechanisms: Altering regulatory mechanisms can redirect metabolic flux towards 3-HP production [, ].
Q9: How can the accumulation of toxic intermediates be mitigated during 3-HP production?
A10: One example involves controlling glycerol addition during fermentation with Lactobacillus reuteri. This approach effectively reduced the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA), contributing to a higher final 3-HP concentration and improved biocatalyst performance [].
Q10: Does 3-HP itself regulate its biosynthesis?
A11: Research has identified a 3-HP inducible promoter system in Paracoccus denitrificans. This system utilizes a LysR-type transcriptional regulator and a specific DNA sequence to control gene expression in response to 3-HP levels. This finding presents an opportunity to develop biosensors and optimize 3-HP production by fine-tuning gene expression based on real-time 3-HP concentrations [].
Q11: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C3H6O3, and its molecular weight is 90.08 g/mol.
Q12: What are some methods for analyzing 3-HP?
A13: High-performance liquid chromatography (HPLC) is commonly used to determine 3-HP concentration in fermentation broths and other samples [, , ]. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of 3-HP and its metabolites in various matrices [, , ].
Q13: How can 3-HP be separated and purified from fermentation broths?
A13: Various downstream processing methods can be employed for 3-HP recovery and purification, including:
- Reactive extraction: This technique utilizes extractants like tri-n-octylamine and Aliquat 336 in n-decanol to selectively separate 3-HP from aqueous solutions [].
- Electrodialysis: This method separates and concentrates 3-HP salts from aqueous solutions by applying an electric current across ion-exchange membranes [].
- Crystallization: Purified 3-HP can be obtained through crystallization processes such as suspension or layer crystallization [].
Q14: What are potential applications of 3-HP beyond biodegradable plastics?
A14: Beyond its use in biodegradable plastics, 3-HP holds promise for various applications, including:
- Synthesis of other chemicals: 3-HP can be further converted into valuable chemicals like acrylic acid, 1,3-propanediol, and malonic acid [, ].
- Food and feed additives: 3-HP has potential applications as a food preservative and animal feed supplement [].
- Pharmaceutical intermediates: 3-HP can be used as a building block for synthesizing pharmaceuticals and drug delivery systems [, ].
Q15: What are the future directions for 3-HP research?
A15: Future research on 3-HP will likely focus on:
- Developing more efficient and robust microbial cell factories for 3-HP production. This includes exploring novel metabolic pathways, engineering more tolerant strains, and optimizing fermentation processes [, ].
- Improving downstream processing technologies for cost-effective 3-HP recovery and purification. This involves optimizing existing methods and exploring new techniques like membrane separation and chromatography [, , ].
- Expanding the range of applications for 3-HP and its derivatives. This includes exploring its use in new bio-based materials, pharmaceuticals, and other value-added products [, , ].
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